Cas no 134949-40-9 (methyl 2-acetamido-1,3-benzothiazole-6-carboxylate)

Methyl 2-acetamido-1,3-benzothiazole-6-carboxylate is a synthetic organic compound featuring a benzothiazole core functionalized with an acetamido group at the 2-position and a methyl ester at the 6-position. This structure imparts versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds with potential biological activity. The methyl ester group enhances solubility and reactivity, facilitating further derivatization. Its well-defined crystalline form ensures consistent purity, making it suitable for research applications requiring precise molecular scaffolds. The compound’s stability under standard storage conditions further supports its utility in laboratory and industrial settings.
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate structure
134949-40-9 structure
商品名:methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
CAS番号:134949-40-9
MF:C11H10N2O3S
メガワット:250.273701190948
CID:6400459
PubChem ID:4416330

methyl 2-acetamido-1,3-benzothiazole-6-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
    • 6-Benzothiazolecarboxylic acid, 2-(acetylamino)-, methyl ester
    • CHEMBL2418960
    • 1UJ
    • F1300-0001
    • HMS1427K15
    • AB00673888-01
    • AKOS024604891
    • SR-01000011450-1
    • 4kz0
    • Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate
    • SR-01000011450
    • IFLab1_005515
    • Q27452457
    • 134949-40-9
    • methyl 2-acetamidobenzo[d]thiazole-6-carboxylate
    • IDI1_010918
    • BDBM50439712
    • インチ: 1S/C11H10N2O3S/c1-6(14)12-11-13-8-4-3-7(10(15)16-2)5-9(8)17-11/h3-5H,1-2H3,(H,12,13,14)
    • InChIKey: SJYCCQFFJCNNSS-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC(C(OC)=O)=CC=C2N=C1NC(C)=O

計算された属性

  • せいみつぶんしりょう: 250.04121336g/mol
  • どういたいしつりょう: 250.04121336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.412±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 10.09±0.70(Predicted)

methyl 2-acetamido-1,3-benzothiazole-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1300-0001-5mg
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
134949-40-9 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F1300-0001-25mg
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
134949-40-9 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F1300-0001-100mg
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
134949-40-9 90%+
100mg
$372.0 2023-05-17
Life Chemicals
F1300-0001-10mg
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
134949-40-9 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F1300-0001-50mg
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
134949-40-9 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F1300-0001-5μmol
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
134949-40-9 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F1300-0001-15mg
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
134949-40-9 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F1300-0001-20μmol
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
134949-40-9 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F1300-0001-1mg
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
134949-40-9 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F1300-0001-10μmol
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
134949-40-9 90%+
10μl
$103.5 2023-05-17

methyl 2-acetamido-1,3-benzothiazole-6-carboxylate 関連文献

methyl 2-acetamido-1,3-benzothiazole-6-carboxylateに関する追加情報

Professional Introduction of Methyl 2-Acetamido-1,3-Benzothiazole-6-Carboxylate (CAS No. 134949-40-9)

Methyl 2-acetamido-1,3-benzothiazole-6-carboxylate, with the CAS number 134949-40-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are widely studied due to their diverse biological activities and potential applications in drug development. The structure of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate is characterized by a benzothiazole ring system with an acetamido group at position 2 and a methyl ester group at position 6. These functional groups contribute to its unique chemical properties and reactivity.

The synthesis of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate typically involves multi-step reactions, often starting from benzothiazole derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yields. Such approaches not only enhance the scalability of the synthesis but also align with the growing demand for sustainable chemical processes.

One of the key areas of research on this compound is its biological activity. Studies have shown that methyl 2-acetamido-1,3-benzothiazole-6-carboxylate exhibits potential anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of developing new therapeutic agents for conditions such as neurodegenerative diseases and chronic inflammatory disorders. Furthermore, the compound has been investigated for its ability to modulate cellular signaling pathways, which could pave the way for novel drug targets.

The structural versatility of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate also makes it a valuable building block in medicinal chemistry. Its benzothiazole core serves as a scaffold for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy. Recent research has focused on modifying the acetamido and carboxylate groups to optimize pharmacokinetic profiles and minimize off-target effects.

In terms of applications, methyl 2-acetamido-1,3-benzothiazole-6-carboxylate has shown promise in diagnostic imaging and as a precursor for advanced materials. Its ability to fluoresce under certain conditions makes it a candidate for use in biosensors and bioimaging technologies. Additionally, its compatibility with various polymer systems suggests potential applications in nanotechnology and material science.

From an environmental standpoint, understanding the fate and toxicity of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate is crucial for ensuring its safe handling and disposal. Recent studies have evaluated its biodegradation pathways under different environmental conditions, providing insights into its ecological impact. These findings underscore the importance of adopting green chemistry principles in both synthesis and application.

In conclusion, methyl 2-acetamido-1,3-benzothiazole-6-carboxylate (CAS No. 134949-40-9) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique chemical structure, coupled with ongoing research into its properties and uses, positions it as a promising candidate for future innovations in medicine, materials science, and beyond.

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